2-Hydroxy-3,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-3,6-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFDFFLPQFIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

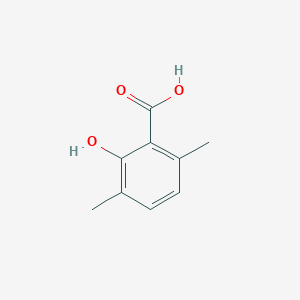

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294109 |

Source

|

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3921-12-8 |

Source

|

| Record name | Benzoic acid,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Hydroxy-3,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical guidance for laboratory application.

Strategic Importance and Synthetic Approach

2-Hydroxy-3,6-dimethylbenzoic acid, also known as 3,6-dimethylsalicylic acid, is a valuable building block in organic synthesis. Its substituted phenolic acid structure allows for diverse chemical transformations, making it a key precursor for more complex molecules.

The most common and industrially viable method for its synthesis is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[1][2] This guide will focus on the application of this reaction to 2,5-dimethylphenol (also known as 2,5-xylenol), a readily available starting material.[3][4]

The Kolbe-Schmitt Reaction: Mechanism and Optimization

The Kolbe-Schmitt reaction is an addition reaction that introduces a carboxyl group onto the aromatic ring of a phenol.[2][5] The reaction proceeds through the following key steps:

-

Phenoxide Formation: The phenol is treated with a strong base, typically sodium hydroxide, to form the more nucleophilic phenoxide ion.[6]

-

Electrophilic Attack: The phenoxide then reacts with carbon dioxide, a weak electrophile, to form a salicylate.[1]

-

Protonation: The final step is the acidification of the reaction mixture to yield the desired aromatic hydroxy acid.[1]

The regioselectivity of the carboxylation (ortho vs. para substitution) can be influenced by the choice of the counterion. Smaller counterions like sodium favor the ortho product, which is the desired outcome for the synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid.[7]

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid via the Kolbe-Schmitt reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid in a laboratory setting.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,5-Dimethylphenol | (CH₃)₂C₆H₃OH | 122.16 |

| Sodium Hydroxide | NaOH | 40.00 |

| Carbon Dioxide | CO₂ | 44.01 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

Procedure:

-

Preparation of Sodium 2,5-dimethylphenoxide:

-

React 2,5-dimethylphenol with a stoichiometric amount of sodium hydroxide in an appropriate solvent.

-

The resulting sodium phenoxide should be thoroughly dried, as the presence of water can significantly decrease the yield.[7]

-

-

Carboxylation:

-

The dry sodium 2,5-dimethylphenoxide is placed in a high-pressure autoclave.

-

The vessel is heated to 125-150°C and pressurized with carbon dioxide to approximately 100 atm.[1]

-

The reaction is typically maintained for several hours to ensure complete carboxylation.

-

-

Work-up and Isolation:

-

After cooling and venting the reactor, the solid product is dissolved in water.

-

The solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the 2-hydroxy-3,6-dimethylbenzoic acid.[8]

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

-

Purification:

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed to obtain a highly pure product.

-

Characterization and Data

The identity and purity of the synthesized 2-Hydroxy-3,6-dimethylbenzoic acid should be confirmed using standard analytical techniques.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 172-174 °C |

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons, the methyl groups, the hydroxyl proton, and the carboxylic acid proton.

-

¹³C NMR: Resonances corresponding to the aromatic carbons, methyl carbons, and the carboxyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxyl), and aromatic C-H and C=C bonds.

Safety Considerations

-

High-Pressure Operations: The use of a high-pressure autoclave requires appropriate safety precautions and a thorough understanding of the equipment.

-

Corrosive Reagents: Sodium hydroxide and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Handling of Phenols: 2,5-Dimethylphenol is a hazardous substance and should be handled in a well-ventilated fume hood.

References

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

-

UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

- Google Patents.

-

YouTube. Kolbe-Schmitt Reaction - Reaction with Mechanism. [Link]

-

Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

- Google Patents. CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.

-

RSC Education. The preparation of 2-hydroxybenzoic acid. [Link]

-

MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]

- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

Cheméo. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]

-

NIST. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]

-

Thieme. Carboxylation, Carbonylation, and Dehalogenation. [Link]

- Google Patents.

-

PubMed. [Biosynthesis of 6-methylsalicylic acid]. [Link]

-

University of Missouri–St. Louis. Preparation of Methyl Salicylate. [Link]

-

Sciencemadness Wiki. Synthesis of salicylic acid. [Link]

-

Miles Dai. Methyl Salicylate Synthesis. [Link]

-

PubChem. 2,5-Dimethylphenol. [Link]

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

Unveiling the Bioactive Potential: A Technical Guide to 2-Hydroxy-3,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in the Hydroxybenzoic Acid Family

2-Hydroxy-3,6-dimethylbenzoic acid, a member of the substituted salicylic acid family, presents a compelling case for focused biological investigation. While direct, in-depth research on this specific molecule is nascent, its structural characteristics place it at the intersection of several classes of biologically active compounds. This guide will synthesize the known attributes of its chemical relatives to build a predictive framework for its potential therapeutic applications. By examining the established activities of closely related hydroxybenzoic acid derivatives, we can infer and propose avenues for future research into the unique biological profile of 2-Hydroxy-3,6-dimethylbenzoic acid.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C9H10O3 | |

| Molecular Weight | 166.17 g/mol | |

| IUPAC Name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Synonyms | 3,6-Dimethylsalicylic acid | Sigma-Aldrich |

Predicted Biological Activities: An Evidence-Based Extrapolation

The biological activities of hydroxybenzoic acids are intricately linked to the substitution pattern on the benzene ring. The presence and position of hydroxyl, methyl, and other functional groups can significantly influence the molecule's interaction with biological targets. Based on the activities of structurally analogous compounds, we can hypothesize several key areas of biological relevance for 2-Hydroxy-3,6-dimethylbenzoic acid.

Antimicrobial Potential: A Common Trait of Phenolic Acids

Phenolic compounds, including various hydroxybenzoic acid derivatives, are well-documented for their antimicrobial properties.[1] The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular energy production.

For instance, the structurally related compound 2,4-Dihydroxy-3,6-dimethylbenzoic acid is described as a fungal metabolite with potential antibacterial activity.[2] Furthermore, studies on other prenylated and alkylated hydroxybenzoic acids have demonstrated significant antimicrobial and molluscicidal activities. The lipophilicity conferred by the methyl groups on 2-Hydroxy-3,6-dimethylbenzoic acid may enhance its ability to penetrate microbial cell membranes, suggesting a potential for broad-spectrum antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects: The Salicylate Heritage

As a derivative of salicylic acid (2-hydroxybenzoic acid), 2-Hydroxy-3,6-dimethylbenzoic acid is a prime candidate for possessing anti-inflammatory and analgesic properties. Salicylates are renowned for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[3]

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to exhibit potent anti-nociceptive and anti-inflammatory effects in vivo.[4] These studies underscore the principle that modifications to the salicylic acid scaffold can modulate its pharmacological profile. The dimethyl substitution in 2-Hydroxy-3,6-dimethylbenzoic acid could influence its binding affinity and selectivity for COX isoenzymes, potentially offering a modified therapeutic window compared to traditional salicylates.

Experimental Protocols: A Roadmap for Investigation

To empirically validate the predicted biological activities of 2-Hydroxy-3,6-dimethylbenzoic acid, a systematic series of in vitro and in vivo assays is required. The following protocols provide a foundational framework for such an investigation.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2-Hydroxy-3,6-dimethylbenzoic acid against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Grow microbial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of 2-Hydroxy-3,6-dimethylbenzoic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assay: COX Inhibition

Objective: To assess the inhibitory effect of 2-Hydroxy-3,6-dimethylbenzoic acid on COX-1 and COX-2 enzymes.

Methodology: Enzyme Immunoassay (EIA)

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound (2-Hydroxy-3,6-dimethylbenzoic acid) at various concentrations.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate for a specified time at 37°C.

-

Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Potential Anticancer Activity: A Hypothesis Based on Structural Analogs

Recent research into analogs of diffractaic acid, which shares a substituted benzoic acid core with 2-Hydroxy-3,6-dimethylbenzoic acid, has revealed potent inhibitory effects on colorectal cancer stem cells. These analogs were found to suppress key signaling pathways such as WNT, STAT3, and NF-κB. This suggests that the specific substitution pattern of 2-Hydroxy-3,6-dimethylbenzoic acid might also confer cytotoxic or cytostatic activity against cancer cells.

In Vitro Cytotoxicity Screening

Objective: To evaluate the cytotoxic effects of 2-Hydroxy-3,6-dimethylbenzoic acid on various cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., breast, colon, lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 2-Hydroxy-3,6-dimethylbenzoic acid for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the biological activities of 2-Hydroxy-3,6-dimethylbenzoic acid remains to be established, the existing literature on its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The protocols outlined in this guide offer a starting point for a comprehensive evaluation of its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through the synthesis of novel derivatives. Such studies will be instrumental in determining the ultimate place of 2-Hydroxy-3,6-dimethylbenzoic acid in the landscape of drug discovery and development.

References

-

dos Santos, F. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Available from: [Link].

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link].

-

PubChem. 2-hydroxy-3,6-dimethylbenzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=261630. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-DIHYDROXY-3,6-DIMETHYLBENZOIC ACID | 4707-46-4 [chemicalbook.com]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Hydroxy-3,6-dimethylbenzoic Acid: A Technical Guide for Researchers

This guide provides a comprehensive framework for the spectroscopic analysis of 2-Hydroxy-3,6-dimethylbenzoic acid (CAS 3921-12-8), a substituted salicylic acid derivative. For professionals in pharmaceutical research and synthetic chemistry, precise structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides field-proven protocols for data acquisition, and details the logic behind data interpretation.

Introduction and Molecular Structure

2-Hydroxy-3,6-dimethylbenzoic acid, also known as 3,6-dimethylsalicylic acid, is a poly-substituted aromatic carboxylic acid. Its structure incorporates a hydroxyl group and a carboxylic acid group in an ortho relationship on a benzene ring, which is further substituted with two methyl groups. This specific arrangement of functional groups dictates its chemical properties and, consequently, its unique spectroscopic fingerprint.

Accurate characterization is the bedrock of any scientific investigation, ensuring that the material in hand is indeed the desired compound and is free from impurities that could confound experimental results. The following sections detail the expected outcomes and methodologies for a rigorous spectroscopic analysis workflow.

Caption: 2D Structure of 2-Hydroxy-3,6-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H and ¹³C NMR Data

Based on the structure, a detailed prediction of the NMR spectra can be made. This predictive analysis is a crucial first step before acquiring experimental data, as it establishes a hypothesis to be tested.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) & Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Ar-H (on C4) | 6.8 - 7.2 (d, J ≈ 8 Hz) | C=O (Carboxylic Acid) | 170 - 175 |

| Ar-H (on C5) | 6.7 - 7.1 (d, J ≈ 8 Hz) | C-OH (Phenolic) | 155 - 160 |

| Ar-CH₃ (on C3) | 2.1 - 2.3 (s) | C-CH₃ (Aromatic) | 135 - 140 |

| Ar-CH₃ (on C6) | 2.2 - 2.4 (s) | C-COOH (Aromatic) | 110 - 115 |

| OH (Phenolic) | 9.0 - 11.0 (br s) | C-H (Aromatic) | 120 - 130 |

| COOH (Carboxylic Acid) | 11.0 - 13.0 (br s) | CH₃ (Methyl) | 15 - 25 |

Note: Predicted shifts are based on standard functional group values and substituent effects. Actual experimental values may vary based on solvent and concentration.

Expertise in Interpretation: Causality of Expected Signals

-

¹H NMR: The two aromatic protons on carbons 4 and 5 are expected to appear as doublets due to coupling with each other. The two methyl groups are chemically distinct and should appear as two separate singlets. The phenolic and carboxylic acid protons are acidic and their signals are typically broad; they will exchange with deuterium upon addition of D₂O, leading to their disappearance from the spectrum, which is a key confirmation technique.

-

¹³C NMR: The molecule is asymmetric, meaning all nine carbon atoms are chemically unique and should produce nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (highest ppm) due to the strong deshielding effect of the two oxygen atoms. The carbon attached to the phenolic hydroxyl group will also be significantly downfield. The two methyl carbons will appear far upfield (lowest ppm).

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Hydroxy-3,6-dimethylbenzoic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the acidic OH and COOH protons. Chloroform-d (CDCl₃) can also be used.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, several hundred to several thousand scans may be necessary. A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very Broad |

| O-H Stretch (Phenolic) | ~3200 - 3500 | Broad |

| C-H Stretch (Aromatic & Methyl) | 2850 - 3100 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1550 - 1650 | Medium-Strong |

| C-O Stretch (Carboxylic Acid & Phenol) | 1210 - 1320 | Strong |

Expertise in Interpretation: The Significance of Broad Peaks

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often obscures the C-H stretching region. This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. The phenolic O-H stretch will also be broad due to hydrogen bonding. The sharp, intense peak around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan. The background spectrum of the empty crystal is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Hydroxy-3,6-dimethylbenzoic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be used directly for analysis.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation.

Predicted Mass Spectrometry Data

The molecular formula is C₉H₁₀O₃, with a monoisotopic mass of approximately 166.06 g/mol .[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Ion Mode | Adduct | Predicted m/z | Interpretation |

| Positive | [M+H]⁺ | 167.0703 | Protonated molecule |

| Positive | [M+Na]⁺ | 189.0522 | Sodium adduct |

| Negative | [M-H]⁻ | 165.0557 | Deprotonated molecule |

Source: Predicted values from PubChem CID 261630.[1]

Expertise in Interpretation: Fragmentation Pathways

In tandem MS (MS/MS), the molecular ion is fragmented to provide structural information. A common fragmentation for benzoic acids is the loss of water (H₂O, 18 Da) or the loss of the carboxyl group (COOH, 45 Da).

Caption: A plausible fragmentation pathway in negative ion mode MS.

Experimental Protocol: ESI-TOF MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, coupled with a Time-of-Flight (TOF) analyzer for high mass accuracy.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

-

-

Instrument Setup (ESI-TOF):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Positive Ion Mode: Set the capillary voltage to a positive value (e.g., +3 to +4 kV).

-

Negative Ion Mode: Set the capillary voltage to a negative value (e.g., -2.5 to -3.5 kV).

-

Optimize other source parameters (e.g., nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Acquire spectra over a relevant mass range (e.g., m/z 50-500).

-

Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm error).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the measured accurate mass to calculate the elemental formula and confirm it matches C₉H₁₀O₃.

-

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive and self-validating characterization of the target molecule. This process integrates the three core spectroscopic techniques, where the results from each method corroborate the others, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

References

-

PubChem. 2-hydroxy-3,6-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]

-

National Institute of Standards and Technology (NIST). Salicylic acid. NIST Chemistry WebBook. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

crystal structure analysis of 2-Hydroxy-3,6-dimethylbenzoic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3,6-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the solid-state structure is paramount. This guide provides a comprehensive, in-depth technical framework for the . While a definitive crystal structure for this specific molecule is not yet publicly deposited in crystallographic databases, this whitepaper leverages established principles of crystallography and draws upon authoritative data from closely related analogues to present a robust methodology for its determination and analysis. We will detail the necessary experimental protocols, from single-crystal growth to X-ray diffraction analysis, and provide expert insights into the anticipated structural features, such as hydrogen bonding motifs and crystal packing. This document serves as both a practical guide for researchers undertaking this analysis and a predictive overview of the expected results.

Introduction: The Significance of Solid-State Characterization

2-Hydroxy-3,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid. Molecules of this class are fundamental building blocks in organic synthesis and frequently appear as fragments or precursors in the development of novel therapeutic agents. The substitution pattern—a hydroxyl group ortho to the carboxylic acid and two methyl groups on the aromatic ring—suggests a rich potential for specific, directional intermolecular interactions that will govern its solid-state architecture.

Understanding the crystal structure is not an academic exercise; it is a cornerstone of modern drug development. It allows for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms, each with unique properties.

-

Intellectual Property: Securing patents on novel solid forms.

-

Rational Drug Design: Understanding how the molecule interacts with itself provides clues for designing interactions with a biological target.

-

Formulation Development: Guiding the selection of excipients and manufacturing processes.

This guide will walk through the essential steps to elucidate the crystal structure of 2-Hydroxy-3,6-dimethylbenzoic acid, providing the causality behind experimental choices to ensure a successful outcome.

Part 1: The Art and Science of Single-Crystal Growth

The adage "the better the crystal, the better the data" is a fundamental truth in crystallography. The initial and most critical phase of any crystal structure analysis is the cultivation of high-quality, single crystals of suitable size and perfection.

Prerequisite: Material Purity

The presence of impurities can significantly inhibit crystallization or lead to disordered structures. Therefore, starting with material of the highest possible purity (>99%) is essential.

Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which 2-Hydroxy-3,6-dimethylbenzoic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on analogues, solvents like ethanol, acetone, or toluene are excellent starting points.

-

Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

Isolation and Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum at a mild temperature (e.g., 30-50°C) to remove residual solvent.

Crystallization Methodologies

For small organic molecules like substituted benzoic acids, several techniques are effective. The choice of method is often empirical, and it is advisable to run multiple experiments in parallel.

Method 1: Slow Solvent Evaporation This is one of the simplest and most effective methods for growing single crystals.

-

Step 1: Solution Preparation: Prepare a dilute to moderately concentrated solution of the purified compound in a suitable solvent. A solvent with a moderate boiling point (e.g., toluene, ethyl acetate) is ideal.[1]

-

Step 2: Evaporation: Place the solution in a small vial or beaker, cover it loosely with parafilm, and pierce a few small holes in the film. This allows the solvent to evaporate slowly over several days to weeks.

-

Step 3: Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Method 2: Vapor Diffusion This technique allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals.

-

Step 1: Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The jar should contain a larger volume of a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent used to dissolve the compound.

-

Step 2: Diffusion: Over time, the anti-solvent vapor will diffuse into the inner vial, gradually lowering the solubility of the compound and inducing crystallization.

-

Step 3: Monitoring: Monitor the inner vial for crystal growth over several days.

Part 2: Elucidating the Structure with Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The diagram below outlines the standard workflow for a single-crystal X-ray diffraction experiment.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol and Rationale

-

Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. It is mounted on a glass fiber or a loop with a cryo-protectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Cooling minimizes thermal motion of the atoms, leading to higher resolution data. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution and Refinement: Specialized software is used to determine the positions of the atoms from the diffraction data. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Part 3: Predicted Structural Features of 2-Hydroxy-3,6-dimethylbenzoic Acid

Based on the extensive literature on substituted benzoic acids, we can predict the key structural motifs with a high degree of confidence.[2]

The Carboxylic Acid Dimer: A Ubiquitous Synthon

The most predictable and dominant interaction in the crystal structures of benzoic acids is the formation of a centrosymmetric dimer through a pair of O—H···O hydrogen bonds between the carboxylic acid groups of two molecules.[2][3] This robust R22(8) graph set motif is one of the most reliable synthons in crystal engineering.[2]

Caption: The classic centrosymmetric carboxylic acid dimer motif.

Intramolecular Hydrogen Bonding

The presence of a hydroxyl group at the ortho position (C2) relative to the carboxylic acid creates the potential for a strong intramolecular S(6) hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This is a common feature in salicylic acid and its derivatives.[2] This intramolecular bond will likely cause the carboxylic acid group to be nearly coplanar with the aromatic ring.

Crystal Packing and Other Interactions

The overall three-dimensional structure will be dictated by how these primary dimer units pack together. The methyl groups at positions 3 and 6 will influence the steric interactions between adjacent dimers. While strong π–π stacking interactions between the aromatic rings of neighboring molecules might be sterically hindered by the methyl groups, weaker C—H···O or C—H···π interactions are likely to play a significant role in stabilizing the crystal lattice.[4]

Caption: Key intermolecular forces governing the crystal structure.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for 2-Hydroxy-3,6-dimethylbenzoic acid, based on data from structurally similar compounds.

| Parameter | Predicted Value / Type | Rationale / Comparative Example |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, relatively rigid organic molecules.[5][6] |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | The anticipated formation of centrosymmetric dimers typically leads to a centrosymmetric space group.[3][5] |

| Molecules per Unit Cell (Z) | 4 or 8 | Consistent with common packing arrangements for monoclinic and orthorhombic systems. |

| H-Bonding Motif 1 | Intermolecular R22(8) Carboxylic Acid Dimer | A highly conserved feature in virtually all benzoic acid crystal structures.[2] |

| H-Bonding Motif 2 | Intramolecular S(6) Hydroxyl-Carbonyl | Expected due to the ortho-hydroxy substitution, similar to salicylic acid.[2] |

| Density | 1.3 - 1.4 g/cm³ | Typical density range for organic compounds of this nature. |

Part 4: Corroborative Analysis and Validation

While SC-XRD provides the definitive structure, other techniques are essential for validating the result and understanding the bulk properties of the material.

-

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline sample. The experimental PXRD pattern can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to screen for the presence of different polymorphs, which will exhibit distinct thermal events.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The O-H and C=O stretching frequencies in the IR spectrum are highly sensitive to hydrogen bonding. The spectrum can confirm the presence of both the carboxylic acid dimer (characterized by a broad O-H stretch and a shift in the C=O stretch) and the intramolecular hydrogen bond.

Conclusion

The is a tractable but essential undertaking for its full characterization. This guide outlines a robust, field-proven pathway for this analysis. By employing systematic crystallization techniques and standard single-crystal X-ray diffraction protocols, researchers can obtain a high-resolution structure. The structural landscape is predicted to be dominated by the classic carboxylic acid dimer synthon, complemented by a strong intramolecular hydrogen bond that dictates the molecular conformation. The resulting three-dimensional architecture will be a product of the interplay between these strong interactions and weaker, yet significant, packing forces. The experimental determination of this structure will provide invaluable data for any future application of this compound in materials science or drug development.

References

-

PubChem. 2-hydroxy-3,6-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Ward, M. D., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. [Link]

-

Liu, Z.-H., et al. (2007). 2-Hydroxy-3-methoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o2616–o2617. [Link]

-

Smith, G., Wermuth, U. D., & Healy, P. C. (2012). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 7), o275–o281. [Link]

-

Musil, D., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Wilson, C. C., Shankland, N., & Florence, A. J. (1996). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 211(12), 895-898. [Link]

-

Liu, Z.-H., et al. (2007). 2-Hydroxy-3-methoxybenzoic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2618–o2620. [Link]

-

Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie, 157(3-4), 215-232. [Link]

-

Butsch, K., et al. (2018). The crystal structure of 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoic acid–methanol (1/1), C20H24O8. Zeitschrift für Kristallographie - New Crystal Structures, 233(6). [Link]

-

Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Crystal Research and Technology, 39(5), 471-475. [Link]

-

Pusch, J., et al. (2017). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 61–64. [Link]

-

Desiraju, G. R. (2004). Weak hydrogen bonds in crystal engineering. Indian Academy of Sciences. [Link]

Sources

Foreword: Navigating the Solubility Landscape of a Niche Benzoic Acid Derivative

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3,6-dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of its development and application. This guide is dedicated to the study of 2-Hydroxy-3,6-dimethylbenzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility in a range of organic solvents.

By leveraging established principles of physical chemistry and drawing parallels with the well-documented solubility of benzoic acid and its other derivatives, this document serves as a robust starting point for any investigation into the solution behavior of 2-Hydroxy-3,6-dimethylbenzoic acid. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and offer insights into the factors that govern the dissolution of this and similar molecules.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be understood through the interplay of two key energetic factors: the lattice energy of the solid and the solvation energy of the dissolved molecules.

-

Lattice Energy: This is the energy required to break apart the crystal lattice of the solid solute, in this case, 2-Hydroxy-3,6-dimethylbenzoic acid. The strength of the intermolecular forces within the crystal, such as hydrogen bonding and van der Waals forces, will determine the magnitude of the lattice energy.

-

Solvation Energy: This is the energy released when the solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of the interactions between the solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions, and London dispersion forces) dictate the solvation energy.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid. The general principle of "like dissolves like" is a useful heuristic here; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Molecular Structure and its Influence on Solubility

The molecular structure of 2-Hydroxy-3,6-dimethylbenzoic acid provides critical clues to its expected solubility behavior:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

-

Aromatic Ring and Methyl Groups (-CH₃): The benzene ring and the two methyl groups are nonpolar. This lipophilic character will contribute to solubility in less polar organic solvents (e.g., toluene, dichloromethane).

The overall solubility of 2-Hydroxy-3,6-dimethylbenzoic acid in a given solvent will be a balance between these hydrophilic and lipophilic characteristics. Generally, benzoic acid and its derivatives exhibit low solubility in water but are readily soluble in many organic solvents.[1] The solubility of benzoic acid in several common organic solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the gravimetric method, a reliable and commonly used technique for determining the equilibrium solubility of a compound at a specific temperature.[1]

Materials and Equipment

-

2-Hydroxy-3,6-dimethylbenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator with shaker

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of 2-Hydroxy-3,6-dimethylbenzoic acid to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear, saturated supernatant using a syringe. Attach a syringe filter to the syringe and dispense the clear solution into a pre-weighed container.[1]

-

Solvent Evaporation: Carefully record the mass of the container with the filtered solution. Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not cause the solute to decompose, until a constant weight of the dried residue is obtained.[1]

-

Calculation: The solubility can be calculated as the mass of the dissolved 2-Hydroxy-3,6-dimethylbenzoic acid per a given mass or volume of the solvent.

Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

Data Presentation: A Template for Your Findings

While specific data for 2-Hydroxy-3,6-dimethylbenzoic acid is pending experimental determination, the following table provides a template for organizing and presenting your results. For comparative purposes, qualitative solubility expectations based on the behavior of similar benzoic acid derivatives are included.

| Organic Solvent | Solvent Type | Expected Solubility of 2-Hydroxy-3,6-dimethylbenzoic Acid | Experimentally Determined Solubility ( g/100 g solvent) at 298.15 K |

| Methanol | Polar, Protic | High | To be determined |

| Ethanol | Polar, Protic | High | To be determined |

| Acetone | Polar, Aprotic | High | To be determined |

| Ethyl Acetate | Polar, Aprotic | Medium to High | To be determined |

| Dichloromethane | Nonpolar | Medium | To be determined |

| Toluene | Nonpolar | Low to Medium | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Factors Influencing Solubility: Key Considerations

-

Temperature: The solubility of most solid organic compounds, including benzoic acid and its derivatives, increases with temperature.[2] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

Purity of Compound and Solvent: The presence of impurities can significantly affect solubility measurements. Therefore, using high-purity starting materials is essential for obtaining accurate and reproducible data.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it is worth noting that the solubility of benzoic acids in aqueous solutions is highly pH-dependent due to the ionization of the carboxylic acid group.

Conclusion: A Path Forward for Characterization

This technical guide has laid out the essential theoretical and practical framework for investigating the solubility of 2-Hydroxy-3,6-dimethylbenzoic acid in organic solvents. While pre-existing quantitative data is scarce, the principles derived from the study of benzoic acid and its analogues provide a strong foundation for predicting and understanding its behavior. The detailed experimental protocol provided herein offers a clear and reliable method for researchers to generate the precise solubility data required for their work in drug development, chemical synthesis, or materials science. By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this and other novel chemical entities.

References

- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.).

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1109.

- Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem. (n.d.).

Sources

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-hydroxy-3,6-dimethylbenzoic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content delves into the synthesis, biological activities, and therapeutic potential of this chemical scaffold, underpinned by field-proven insights and authoritative references.

Introduction to the 2-Hydroxy-3,6-dimethylbenzoic Acid Scaffold

2-Hydroxy-3,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a dimethylated benzene ring, provides a unique combination of acidic and phenolic properties. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives and analogs with significant therapeutic potential. The core structure's ability to engage in various biological interactions has made it a focal point in the exploration of novel therapeutic agents across different disease areas.

While much of the in-depth research has focused on its close analog, 2,4-dihydroxy-3,6-dimethylbenzoic acid, the mono-hydroxy core structure holds significant promise for the development of targeted therapies. This guide will explore both the foundational compound and its key derivatives, elucidating the structure-activity relationships that drive their biological effects.

Synthesis and Chemical derivatization

The synthesis of 2-hydroxy-3,6-dimethylbenzoic acid and its derivatives can be approached through several synthetic routes, often starting from readily available precursors. A common strategy involves the functionalization of a pre-existing benzene ring with the desired hydroxyl, carboxyl, and methyl groups.

One key analog, 2,4-dihydroxy-3,6-dimethylbenzoic acid, can be synthesized from 4-O-demethylbarbituric acid through acid or alkali hydrolysis.[1] The resulting dihydroxy acid can then be further modified, for example, through methyl esterification to produce methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[1]

A general workflow for the synthesis and derivatization of these compounds is outlined below:

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

This protocol describes the synthesis of a key derivative, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, from 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Materials:

-

2,4-dihydroxy-3,6-dimethylbenzoic acid

-

Potassium bicarbonate (KHCO3)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH3I)

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) aqueous solution

-

Ice water

Procedure:

-

Dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid and KHCO3 in DMF in a reaction vessel.

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Slowly add CH3I dropwise to the reaction mixture at the same temperature.

-

Continue stirring for the designated reaction time.

-

Quench the reaction by adding ice water.

-

Extract the product with ethyl acetate.

-

Collect the organic phase and wash it with a saturated NaCl aqueous solution.

-

Concentrate the organic phase under reduced pressure.

-

Dry the resulting product to obtain methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Therapeutic Applications and Biological Activities

Derivatives of 2-hydroxy-3,6-dimethylbenzoic acid have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Substituted benzoic acid derivatives have shown significant potential as anticancer agents.[2] Dihydroxybenzoic acid (DHBA) has been shown to inhibit histone deacetylases (HDACs), which can lead to the suppression of tumor suppressor proteins.[3] Inhibition of HDAC activity by DHBA was observed to be more potent in vitro and was associated with an increase in reactive oxygen species (ROS) generation and cell cycle arrest in the G2/M phase in colorectal carcinoma cells.[3]

Neuroprotective Effects

Hydroxybenzoic acid derivatives have emerged as promising agents for the treatment of neurodegenerative diseases like Alzheimer's.[4] These compounds can act as dual-target ligands, functioning as both mitochondriotropic antioxidants and cholinesterase inhibitors.[4][5] By mitigating oxidative stress and restoring cholinergic transmission, these derivatives can offer a multi-faceted approach to neuroprotection.[4][5] A novel conjugate of hydroxybenzoic acid with glycine (C40) has demonstrated a neuroprotective effect in a model of ischemic stroke in rats.[6]

Anti-inflammatory Properties

The anti-inflammatory effects of hydroxybenzoic acid derivatives are another area of active research.[7] These compounds can modulate inflammatory pathways, and their antioxidant properties also contribute to their anti-inflammatory action. For instance, 2'-hydroxy-3,6'-dimethoxychalcone, a related compound, has been shown to inhibit inflammation in RAW 264.7 cells by downregulating the production of nitric oxide and pro-inflammatory cytokines through the inhibition of the MAPK signaling pathway.[8]

Enzyme Inhibition

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of various enzymes, highlighting their potential for targeted therapies.

-

SIRT5 Inhibition: A notable discovery is the identification of 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic pathways.[9] The carboxylic acid and adjacent hydroxyl group are crucial for this inhibitory activity.[9]

-

Cholinesterase Inhibition: As mentioned in the context of neuroprotection, these derivatives can inhibit cholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] This inhibition leads to increased acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.[10][11]

-

α-Glucosidase Inhibition: Certain prenylated p-hydroxybenzoic acid derivatives have shown α-glucosidase-inhibitory activity, suggesting their potential in managing diabetes.[12]

Mechanisms of Action: A Deeper Dive

The diverse biological activities of 2-hydroxy-3,6-dimethylbenzoic acid derivatives stem from their ability to modulate key cellular signaling pathways.

SIRT5 Inhibition Signaling Pathway

SIRT5 is a mitochondrial sirtuin that plays a role in regulating various metabolic processes.[13][14] Inhibition of SIRT5 by 2-hydroxybenzoic acid derivatives can impact cellular metabolism and may be a therapeutic strategy for certain cancers.[9]

Caption: SIRT5 inhibition pathway.

Cholinesterase Inhibition Mechanism

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a key neurotransmitter.[10][11][15] This increases the availability of acetylcholine at the synaptic cleft, enhancing neurotransmission.[10]

Caption: Cholinesterase inhibition mechanism.

Antioxidant Signaling Pathways

Many hydroxybenzoic acid derivatives exhibit potent antioxidant effects. They can directly scavenge free radicals and also modulate cellular antioxidant signaling pathways, such as the Nrf2 pathway, to enhance the expression of antioxidant enzymes.[16][17][[“]][19][20]

Caption: Antioxidant signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected hydroxybenzoic acid derivatives against various targets.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| 2-Hydroxybenzoic acid derivative (cpd 11) | SIRT5 | 26.4 ± 0.8 μM | [9] |

| Suramin (positive control) | SIRT5 | 28.4 ± 2.5 μM | [9] |

| Prenylated p-hydroxybenzoic acid (cpd 5) | α-Glucosidase | 34.03 μg/mL | [12] |

| Prenylated p-hydroxybenzoic acid (cpd 6) | α-Glucosidase | 106.10 μg/mL | [12] |

| Prenylated p-hydroxybenzoic acid (cpd 12) | α-Glucosidase | 64.92 μg/mL | [12] |

| Prenylated p-hydroxybenzoic acid (cpd 13) | α-Glucosidase | 78.45 μg/mL | [12] |

| Prenylated p-hydroxybenzoic acid (cpd 15) | α-Glucosidase | 85.27 μg/mL | [12] |

| Dihydroxybenzoic acid (DHBA) | HDAC (in vitro) | ~22.8% inhibition at 1000 μM | [3] |

| Trichostatin-A (positive control) | HDAC (in vitro) | 75% inhibition at 10 μM | [3] |

Conclusion and Future Directions

The 2-hydroxy-3,6-dimethylbenzoic acid scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, neuroprotective, and anti-inflammatory agents, coupled with their ability to selectively inhibit key enzymes, underscores their potential in drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the in vivo efficacy and safety profiles of lead compounds. Further exploration of their mechanisms of action, particularly the identification of novel cellular targets and signaling pathways, will be crucial for their clinical development. The development of more complex analogs and conjugates may also lead to compounds with enhanced therapeutic indices and novel biological activities. The insights provided in this guide aim to facilitate and inspire further research into this versatile and promising class of molecules.

References

- Patsnap Synapse. (2024, June 21). What are Cholinesterase inhibitors and how do they work?

- RxList. (2021, August 12). How Do Cholinesterase Inhibitors Work?

- Wikipedia. Acetylcholinesterase inhibitor.

- MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors.

- PubMed. (2004).

- NCBI Bookshelf. (2023). Cholinesterase Inhibitors.

- Frontiers in Oncology. (2024).

- ResearchGate. (2022).

- PubMed Central. (2018).

- Consensus. (2023). Signaling pathways involved in cocoa flavonoid antioxidant effects.

- ResearchGate. (2023).

- Antioxidant signaling pathways: Significance and symbolism. (2025, July 31).

- PubMed Central. (2018). Emerging Roles for SIRT5 in Metabolism and Cancer.

- Creative Diagnostics.

- MDPI. (2022, July 12). Insights on the Modulation of SIRT5 Activity: A Challenging Balance.

- Frontiers in Chemistry. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.

- PubMed Central. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).

- ResearchGate. (2018, April 23). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.

- Google Patents. (2020).

- International Journal of Pharmaceutical Sciences Review and Research. (2013).

- PubMed Central. (2015).

- MDPI. (2023, June 20).

- Preprints.org. (2023, May 29).

- Journal of Volgograd State Medical University. (2023). Neuroprotective action of hydroxybenzoic acid derivative with glycine (C40)

- MDPI. (2024).

- NIST WebBook. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.

- PubMed Central. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.

- MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.

- Benchchem. (2025).

- PubMed Central. (2022, July 22).

- MDPI. (2023).

- ResearchGate. (2013).

- PubMed. (2024).

- SciSpace. (2013).

- MDPI. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal.

- Cheméo. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.

- PubChemLite. 2-hydroxy-3,6-dimethylbenzoic acid (C9H10O3).

Sources

- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective action of hydroxybenzoic acid derivative with glycine (C40) in the middle cerebral artery occlusion in rats with chronic cerebral circulation insufficiency - Verkholyak - Journal of Volgograd State Medical University [journals.eco-vector.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 11. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 12. Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis | MDPI [mdpi.com]

- 13. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 14. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. consensus.app [consensus.app]

- 19. researchgate.net [researchgate.net]

- 20. Antioxidant signaling pathways: Significance and symbolism [wisdomlib.org]

Methodological & Application

Application Notes and Protocols for Reactions of 2-Hydroxy-3,6-dimethylbenzoic Acid

Introduction

2-Hydroxy-3,6-dimethylbenzoic acid is a substituted salicylic acid derivative with potential applications in the synthesis of novel pharmaceutical compounds, agrochemicals, and other specialty chemicals. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and two methyl groups on the aromatic ring, offers a versatile scaffold for a variety of chemical transformations. The steric hindrance provided by the ortho-methyl group and the electronic effects of the substituents influence its reactivity, making the understanding of its chemical behavior crucial for its effective utilization in research and development.

This comprehensive guide provides detailed experimental protocols for the synthesis and key reactions of 2-Hydroxy-3,6-dimethylbenzoic acid. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemistry of this intriguing molecule.

Safety Precautions

Prior to conducting any of the following experimental procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-Hydroxy-3,6-dimethylbenzoic acid and all other reagents used.[1] The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Hydroxy-3,6-dimethylbenzoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic and effective method for the synthesis of hydroxybenzoic acids from the corresponding phenols.[3] This protocol outlines a general procedure for the carboxylation of 2,5-dimethylphenol to yield 2-Hydroxy-3,6-dimethylbenzoic acid. The reaction proceeds through the formation of the sodium phenoxide, which then undergoes electrophilic attack by carbon dioxide under pressure and elevated temperature.

Reaction Scheme:

Caption: Synthesis of 2-Hydroxy-3,6-dimethylbenzoic acid.

Protocol: Synthesis of 2-Hydroxy-3,6-dimethylbenzoic Acid

| Parameter | Value | Rationale |

| Reactants | 2,5-Dimethylphenol (1.0 eq), Sodium Hydroxide (1.1 eq), Carbon Dioxide (excess) | The phenoxide, formed by deprotonation with NaOH, is the active nucleophile. An excess of CO₂ drives the carboxylation equilibrium forward. |

| Solvent | None (solid-state reaction) | The classical Kolbe-Schmitt reaction is often performed in the absence of a solvent. |

| Temperature | 150-170 °C | Elevated temperature is required to overcome the activation energy for the carboxylation of the phenoxide. |

| Pressure | 100-120 atm | High pressure of CO₂ increases its concentration in the reaction medium, favoring the formation of the carboxylated product. |

| Reaction Time | 6-8 hours | Sufficient time is required for the solid-state reaction to proceed to completion. |

Step-by-Step Procedure:

-

Preparation of Sodium 2,5-dimethylphenoxide: In a high-pressure autoclave, charge 2,5-dimethylphenol and sodium hydroxide.

-

Removal of Water: Heat the mixture to 120-130 °C under a stream of nitrogen to remove the water formed from the neutralization reaction. This is a critical step as the presence of water can reduce the yield.

-

Carboxylation: After cooling the autoclave, introduce carbon dioxide to a pressure of 100-120 atm. Heat the autoclave to 150-170 °C and maintain this temperature for 6-8 hours with constant stirring.

-

Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in hot water.

-

Acidification: While stirring, acidify the aqueous solution with concentrated sulfuric acid until the pH is acidic (pH ~2). 2-Hydroxy-3,6-dimethylbenzoic acid will precipitate as a solid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Key Reactions of 2-Hydroxy-3,6-dimethylbenzoic Acid

Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of 2-Hydroxy-3,6-dimethylbenzoic acid can be readily esterified. However, due to the steric hindrance from the ortho-methyl group, standard Fischer esterification conditions may lead to low yields. A more effective method involves the use of a methylating agent in the presence of a mild base.

| Parameter | Value | Rationale |

| Reactants | 2-Hydroxy-3,6-dimethylbenzoic acid (1.0 eq), Dimethyl sulfate (1.2 eq), Potassium carbonate (1.5 eq) | Dimethyl sulfate is a potent methylating agent. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate. |

| Solvent | Acetone | Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. |

| Temperature | Reflux (~56 °C) | Heating to reflux accelerates the rate of the SN2 reaction between the carboxylate and dimethyl sulfate. |

| Reaction Time | 4-6 hours | Monitoring by TLC is recommended to determine the completion of the reaction. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Hydroxy-3,6-dimethylbenzoic acid in acetone.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of dimethyl sulfate.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl 2-hydroxy-3,6-dimethylbenzoate can be purified by column chromatography on silica gel.

Caption: Workflow for Methyl Esterification.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-Hydroxy-3,6-dimethylbenzoic acid can be selectively alkylated to form the corresponding ether. This transformation is typically achieved using an alkylating agent in the presence of a base.

| Parameter | Value | Rationale |

| Reactants | 2-Hydroxy-3,6-dimethylbenzoic acid (1.0 eq), Dimethyl sulfate (1.1 eq), Sodium hydroxide (2.2 eq) | A stronger base (NaOH) is used to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl group. The phenoxide is a better nucleophile than the carboxylate, leading to preferential O-methylation of the hydroxyl group. |

| Solvent | Water/Methanol | A polar protic solvent system is suitable for this reaction. |

| Temperature | 40-50 °C | Gentle heating is sufficient to promote the reaction without causing significant side reactions. |

| Reaction Time | 2-3 hours | The reaction is typically complete within a few hours. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Hydroxy-3,6-dimethylbenzoic acid in an aqueous solution of sodium hydroxide.

-